2-Benzyl-4-fluorophenol
Description
Strategies for Benzylation of Fluorophenols
Attaching a benzyl (B1604629) group to a fluorophenol core is a common strategy. This can be achieved through direct C-H activation, protection-rearrangement sequences, or metal-catalyzed cross-coupling reactions.
The direct benzylation of fluorophenols, typically an electrophilic aromatic substitution, is a straightforward approach. This method often involves reacting a fluorophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst. While effective, these reactions can sometimes yield a mixture of products, including ortho- and para-benzylated isomers, as well as di-benzylated byproducts. google.com
For instance, processes analogous to the benzylation of 4-chlorophenol (B41353) can be applied. The reaction of 4-chlorophenol with benzyl chloride using catalysts like zinc triflate (Zn(OTf)₂) has been shown to selectively produce the ortho-benzylated product, 2-benzyl-4-chlorophenol (B1669242), in high yield. ciac.jl.cn The optimization of such a reaction for 4-fluorophenol (B42351) would likely involve screening catalysts and adjusting reaction conditions, such as temperature and solvent, to favor the desired 2-benzyl-4-fluorophenol isomer.
Another catalytic system involves the use of zeolites of the faujasite type. These catalysts have demonstrated high selectivity for the monobenzylation of para-substituted phenols, minimizing the formation of undesired dibenzylated and other high-boiling byproducts that are common with other condensation catalysts like FeCl₃ or ZnSO₄. google.com
Table 1: Catalyst Systems for Direct Benzylation of p-Substituted Phenols
| Catalyst | Benzylating Agent | Substrate | Key Advantage |
|---|---|---|---|
| Zn(OTf)₂ | Benzyl chloride | 4-chlorophenol | High selectivity for ortho-product |
| Faujasite Zeolites | Benzylating agents | p-substituted phenols | High selectivity for monobenzylation |
This table is based on analogous reactions with 4-chlorophenol, suggesting potential pathways for 4-fluorophenol.
An alternative, multi-step approach involves the initial O-benzylation of the fluorophenol to form a benzyl ether, followed by a rearrangement to move the benzyl group from the oxygen to a carbon atom on the aromatic ring.
The formation of the aryl benzyl ether is typically a high-yielding reaction. organic-chemistry.org For example, reacting the sodium or potassium salt of 4-fluorophenol with benzyl chloride would readily produce 1-benzyloxy-4-fluorobenzene.
Once the ether is formed, it can undergo a rearrangement reaction, such as the Fries or a Claisen-type rearrangement, to form the C-benzylated phenol (B47542). While the Claisen rearrangement is specific to allyl ethers, analogous thermal or Lewis acid-catalyzed rearrangements can be envisioned for benzyl ethers. Research has also described researchgate.netfigshare.com sigmatropic rearrangements of related compounds like N-benzyl-O-allylhydroxylamines, which undergo transformation to corresponding N-allylhydroxylamines, indicating the feasibility of intramolecular group transfers. researchgate.net The challenge in this approach lies in controlling the regioselectivity of the rearrangement to favor the desired 2-benzyl isomer over the 3-benzyl product. Additionally, methods for the debenzylation of benzyl ethers using reagents like trifluoroacetic acid have been developed, which are particularly effective for ortho-substituted phenols. epa.gov
Modern synthetic chemistry offers powerful tools in the form of transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods can be adapted to construct the benzyl-phenyl linkage in this compound. This strategy could involve coupling a benzyl-containing organometallic reagent with a functionalized fluorophenol or vice versa.
For example, a palladium-catalyzed cross-coupling reaction could potentially link a benzyl halide with a fluorophenol derivative. nih.gov Various cross-electrophile coupling reactions, often catalyzed by metals like iron, can couple benzyl halides with other electrophiles, demonstrating the versatility of benzyl groups in such transformations. nih.gov Biocatalytic methods using enzymes like cytochrome P450 are also emerging for the oxidative cross-coupling of phenolic substrates to form biaryl bonds, suggesting future possibilities for C-C bond formation. chemrxiv.org
Another approach is the debenzylative cross-coupling, where an aryl benzyl sulfide (B99878) reacts with an aryl bromide in the presence of a palladium catalyst to form a diaryl sulfide. organic-chemistry.org While this specific reaction forms a C-S bond, it demonstrates the principle of using a benzyl group in a coupling reaction that involves its cleavage.
Fluorination Reactions in Phenol Chemistry for Analogous Structures
This strategy focuses on introducing the fluorine atom onto a pre-formed benzylphenol scaffold. This is particularly useful if 2-benzylphenol (B1197477) is a more accessible starting material than 4-fluorophenol.
A significant advancement in fluorination chemistry is the deoxyfluorination of phenols. acs.orgnih.gov This method avoids the often harsh conditions of traditional fluorination techniques. The process involves a two-step, one-pot reaction. fao.org First, the phenol is reacted with sulfuryl fluoride (B91410) (SO₂F₂) to form an intermediate aryl fluorosulfonate (Ar-OSO₂F). researchgate.net This intermediate is then treated with a nucleophilic fluoride source, such as tetramethylammonium (B1211777) fluoride (NMe₄F), to replace the fluorosulfonate group with a fluorine atom. acs.org
This reaction proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. researchgate.netacs.org Theoretical calculations suggest that the carbon-fluorine bond formation occurs through a concerted transition state. nih.gov This methodology represents a powerful way to synthesize aryl fluorides from readily available phenols.
Table 2: Key Reagents for Deoxyfluorination of Phenols
| Step | Reagent | Purpose |
|---|---|---|
| 1 | Sulfuryl fluoride (SO₂F₂) | Forms aryl fluorosulfonate intermediate |
Transition-metal catalysis provides another avenue for the nucleophilic fluorination of phenolic derivatives. rsc.orgresearchgate.net While direct fluorination of phenols is challenging, they can be converted into better leaving groups, such as triflates, which are suitable substrates for palladium-catalyzed fluorination. nih.gov These reactions have seen significant development and can be applied to a variety of aryl triflates. rsc.org
The development of new catalysts and fluoride sources is an active area of research. researchgate.net For example, rhodium complexes have been shown to catalyze nucleophilic fluorination of substrates like acyl chlorides. nih.govacs.org While not directly applicable to phenols, this demonstrates the potential of transition metals to facilitate challenging fluorination reactions. The key challenges in this field include the dual role of fluoride as both a nucleophile and a base, and finding reaction conditions that favor the desired substitution. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRUNOWUDSKDTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Benzyl 4 Fluorophenol and Analogues
Fluorination Reactions in Phenol (B47542) Chemistry for Analogous Structures
Electrophilic Aromatic Fluorination with N-F Reagents on Phenolic Substrates
The direct fluorination of phenolic compounds is a primary method for the synthesis of fluorophenols. This is typically achieved through electrophilic aromatic substitution, where an electrophilic fluorine source reacts with the electron-rich aromatic ring of the phenol. Reagents containing a nitrogen-fluorine (N-F) bond are the most common and effective electrophilic fluorinating agents due to their relative stability, safety, and ease of handling compared to elemental fluorine.
The mechanism of electrophilic fluorination of phenols with N-F reagents is generally believed to proceed through a polar SEAr (Substitution Electrophilic Aromatic) pathway. The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. This results in the formation of a Wheland intermediate, a resonance-stabilized carbocation, which then loses a proton to restore aromaticity and yield the fluorinated phenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and benzyl (B1604629) groups on the aromatic ring. The hydroxyl group is a strong activating ortho-, para-director, while the benzyl group is a weakly activating ortho-, para-director. In the case of a 2-benzylphenol (B1197477) substrate, the incoming electrophile would be directed to the positions ortho and para to the hydroxyl group.
Commonly employed N-F reagents for the fluorination of phenolic substrates include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). Selectfluor® is a powerful and versatile electrophilic fluorinating agent, often used for the fluorination of a wide range of electron-rich aromatic compounds, including phenols. NFSI is another effective reagent, offering a milder alternative to Selectfluor® in some cases.
The choice of reaction conditions, such as the solvent and the presence of additives, can significantly influence the yield and regioselectivity of the fluorination reaction. For instance, solvent-free fluorination of phenols with NFSI has been shown to be more selective in some cases compared to reactions carried out in a solvent.
Table 1: Common N-F Reagents for Electrophilic Fluorination of Phenols
| Reagent Name | Abbreviation | Structure | Key Features |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor structure] | Highly reactive, versatile, commercially available. |
| N-fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | Milder than Selectfluor®, effective for a range of substrates. |
Directed C-H Fluorination Strategies for Phenol Derivatives
Achieving regioselective fluorination can be a challenge, especially in complex molecules with multiple potential reaction sites. To overcome this, directed C-H fluorination strategies have been developed. These methods utilize a directing group that positions a catalyst in close proximity to a specific C-H bond, enabling its selective functionalization. For phenol derivatives, the hydroxyl group itself can act as a directing group, or a removable directing group can be temporarily installed.
Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the site-selective introduction of fluorine atoms. In this approach, a directing group, often a nitrogen-containing heterocycle, is attached to the phenolic substrate. This directing group coordinates to a palladium catalyst, bringing it into the vicinity of a specific ortho C-H bond. The C-H bond is then cleaved in a cyclometalation step, forming a palladacycle intermediate. Subsequent oxidative addition of an electrophilic fluorine source, such as an N-F reagent, followed by reductive elimination, delivers the fluorine atom to the targeted position and regenerates the catalyst.
Copper-catalyzed directed C-H fluorination has also been reported as a valuable alternative. Similar to the palladium-catalyzed systems, a directing group is employed to guide the copper catalyst to a specific C-H bond. These reactions often utilize a nucleophilic fluoride (B91410) source, and the mechanism is believed to involve a high-valent copper intermediate.
The choice of directing group, catalyst, and fluorine source is crucial for the success of these reactions. Removable directing groups are particularly advantageous as they can be cleaved after the fluorination step, providing access to the desired fluorinated phenol without a permanent modification to the molecule.
Table 2: Comparison of Directed C-H Fluorination Strategies for Phenols
| Catalyst System | Directing Group Type | Fluorine Source | Key Advantages |
| Palladium | Nitrogen-containing heterocycles | Electrophilic (N-F reagents) | High regioselectivity, broad substrate scope. |
| Copper | Amides, heterocycles | Nucleophilic (e.g., AgF) | Use of a more economical first-row transition metal. |
Functional Group Transformations and Derivatization Strategies
Once the 2-benzyl-4-fluorophenol scaffold is synthesized, a wide array of functional group transformations can be employed to create a diverse range of analogues. These reactions can target the benzylic position, the phenolic hydroxyl group, or other functional groups that may be present on the aromatic rings.
Oxidation Reactions of Benzyl-Fluorophenol Derivatives
The benzylic C-H bonds in this compound and its derivatives are susceptible to oxidation. Selective oxidation of the benzylic methylene (B1212753) group can lead to the formation of a carbonyl group, yielding a benzophenone (B1666685) derivative. A variety of oxidizing agents can be employed for this transformation, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) to milder, more selective reagents.
Catalytic methods for benzylic C-H oxidation are particularly attractive as they often proceed under milder conditions and with higher selectivity. Transition metal catalysts, such as those based on copper, cobalt, or manganese, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), have been shown to be effective for the oxidation of alkylarenes. mdpi.com The mechanism of these reactions often involves the formation of a benzylic radical intermediate.
The phenolic hydroxyl group is also susceptible to oxidation and may require protection prior to the oxidation of the benzylic position to avoid unwanted side reactions.
Table 3: Common Reagents for Benzylic Oxidation
| Reagent/Catalyst System | Oxidant | Typical Product | Comments |
| Potassium Permanganate (KMnO₄) | KMnO₄ | Carboxylic Acid (if benzylic H's are present) | Harsh conditions, may cleave the benzyl group. |
| Chromium Trioxide (CrO₃) | CrO₃ | Ketone | Jones oxidation conditions. |
| Copper, Cobalt, or Manganese Catalysts | TBHP, O₂ | Ketone | Milder, catalytic approach. mdpi.com |
Reduction Reactions for Specific Functional Group Interconversion
Reduction reactions are essential for the interconversion of functional groups in benzyl-fluorophenol derivatives. For instance, if a benzophenone analogue has been synthesized via oxidation, the carbonyl group can be reduced back to a methylene group or to a secondary alcohol.
The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the ketone to a methylene group, thereby regenerating the benzyl moiety. masterorganicchemistry.com Catalytic hydrogenation over a palladium catalyst can also achieve this transformation.
For the reduction of the ketone to a secondary alcohol, milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. youtube.com The choice of reducing agent will depend on the presence of other reducible functional groups in the molecule. For example, NaBH₄ is a more selective reagent and will typically not reduce esters or carboxylic acids, whereas LiAlH₄ is a more powerful reducing agent and will reduce a wider range of functional groups. youtube.com
Table 4: Selective Reduction of a Benzophenone Moiety
| Reagent | Product | Conditions |
| Zn(Hg), HCl | Methylene (CH₂) | Acidic, reflux |
| H₂NNH₂, KOH | Methylene (CH₂) | Basic, high temperature |
| H₂, Pd/C | Methylene (CH₂) | Catalytic hydrogenation |
| NaBH₄ | Secondary Alcohol (CHOH) | Mild, alcoholic solvent |
| LiAlH₄ | Secondary Alcohol (CHOH) | Anhydrous ether or THF |
Nucleophilic Substitution Reactions on Benzyl-Fluorophenol Scaffolds
The phenolic hydroxyl group of this compound can act as a nucleophile in a variety of substitution reactions. For example, it can be alkylated to form ethers or acylated to form esters. The Williamson ether synthesis, which involves the deprotonation of the phenol with a base followed by reaction with an alkyl halide, is a common method for the preparation of ethers. ias.ac.in A variety of bases, such as sodium hydride or potassium carbonate, can be used for this purpose.
Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution. However, a more direct approach is the deoxyfluorination of phenols, which replaces the hydroxyl group with a fluorine atom. nih.gov This can be achieved using specialized reagents, providing a route to fluorinated arenes from readily available phenols.
Nucleophilic substitution can also occur at the benzylic position if it is appropriately functionalized. For instance, if the benzylic position is halogenated (e.g., with a bromine atom), it becomes an excellent electrophilic site for substitution by a wide range of nucleophiles, including alkoxides, cyanides, and amines. nii.ac.jpnih.gov
Rearrangement Reactions Involving Benzylic or Phenolic Moieties
Rearrangement reactions can be powerful tools for the structural modification of this compound and its analogues. Two classic rearrangements that are particularly relevant to phenolic and benzylic systems are the Fries rearrangement and the Claisen rearrangement.
The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone upon treatment with a Lewis acid catalyst. sigmaaldrich.comwikipedia.orgorganicreactions.orglscollege.ac.in If the hydroxyl group of this compound is first acylated, the resulting ester can undergo a Fries rearrangement to introduce an acyl group onto the aromatic ring, typically at the position ortho or para to the hydroxyl group. The regioselectivity of the rearrangement can often be controlled by the reaction conditions, such as temperature and the choice of catalyst.
The Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orglibretexts.orgbenthamopen.comlibretexts.org To utilize this reaction, the phenolic hydroxyl group of this compound would first need to be converted to an allyl ether. Upon heating, this allyl ether would undergo rearrangement to produce an ortho-allyl phenol. If both ortho positions are blocked, a subsequent Cope rearrangement can lead to the para-substituted product. This reaction provides a valuable method for the introduction of an allyl group onto the aromatic ring with concomitant regeneration of the phenolic hydroxyl group.
Chemo- and Regioselectivity in the Synthesis of this compound Architectures
Controlling chemo- and regioselectivity is the most critical challenge in the synthesis of this compound and its analogs. The phenolic starting material, 4-fluorophenol (B42351), possesses several reactive sites, leading to potential side reactions if not properly managed.
Regioselectivity refers to the specific position on the aromatic ring where the benzyl group is introduced. The hydroxyl group of the phenol is an ortho-, para- directing group. Since the para-position is blocked by the fluorine atom, electrophilic attack is directed to the two equivalent ortho-positions (C2 and C6). The primary goal is to achieve mono-benzylation at the C2 position while avoiding di-benzylation, which would yield 2,6-dibenzyl-4-fluorophenol. Traditional Friedel-Crafts conditions often lead to mixtures, including significant amounts of di-substituted products. google.com The use of shape-selective solid acid catalysts like zeolites is a key strategy to address this. pnnl.gov The constrained pore structure of zeolites can sterically hinder the formation of the bulkier di-benzylated product, thus enhancing the selectivity for the desired mono-alkylated compound. pnnl.gov Similarly, the high selectivity (94%) observed with the Zn(OTf)₂ catalyst in the synthesis of the chloro-analog suggests that the catalyst-substrate complex effectively directs the incoming electrophile to a single ortho position and disfavors a second alkylation event. ciac.jl.cn
Chemoselectivity in this context concerns the competition between C-alkylation (formation of a C-C bond on the aromatic ring) and O-alkylation (formation of a C-O bond, yielding a benzyl ether). The phenoxide anion, which can be present under certain reaction conditions, is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. researchgate.net The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired C-alkylation product. Generally, Friedel-Crafts type reactions, which proceed via an electrophilic aromatic substitution mechanism under acidic conditions, strongly favor C-alkylation. nih.govwikipedia.org The methods employing Lewis acids like Zn(OTf)₂ or solid acids are designed to generate a benzyl carbocation or a related electrophilic species that preferentially attacks the electron-rich aromatic ring rather than the oxygen atom. ciac.jl.cn In contrast, Williamson ether synthesis conditions (a strong base followed by an alkyl halide) would favor O-alkylation. alfa-chemistry.com The high-temperature vapor-phase method also effectively promotes C-alkylation, as these conditions typically favor thermodynamically controlled products and electrophilic aromatic substitution pathways. google.com
Table 2: Controlling Factors in the Selective Synthesis of this compound. This table outlines the key selectivity challenges and the strategic factors used to control the reaction outcome.
Computational and Theoretical Investigations of 2 Benzyl 4 Fluorophenol
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular structures and properties. For 2-Benzyl-4-fluorophenol, these computational methods provide a deep understanding of its geometry, electronic nature, and spectroscopic behavior at the atomic level.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular geometry of a compound by finding the lowest energy arrangement of its atoms. karazin.ua For this compound, calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311+G(d,p) to achieve a balance between accuracy and computational cost. scivisionpub.com This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. nih.gov
Conformational analysis is also critical for a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the benzyl (B1604629) group to the phenol (B47542) ring and the hydroxyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis identifies the most stable conformer(s) (global and local minima) and the energy barriers for interconversion. Previous theoretical studies on similar substituted phenols have revealed that different rotational isomers (rotamers) can have small energy differences. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical data obtained from DFT/B3LYP calculations. Actual values may vary based on the specific basis set and computational model.
| Parameter | Bond | Predicted Value |
| Bond Length | C-O (Phenolic) | 1.36 Å |
| O-H | 0.97 Å | |
| C-F | 1.35 Å | |
| C-C (Ring) | 1.39 - 1.41 Å | |
| C-C (Bridge) | 1.52 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-F | 119.8° | |
| C-C-C (Ring) | 119.5 - 120.5° | |
| Dihedral Angle | C-C-C-C (Ring Twist) | ~0.5° |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, while the LUMO may be distributed across the benzyl and phenyl moieties.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
| EHOMO | -6.15 |
| ELUMO | -0.98 |
| Energy Gap (ΔE) | 5.17 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map is color-coded to indicate different electrostatic potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. imist.ma Green and yellow represent areas with near-zero or intermediate potential.
For this compound, the MEP surface would likely show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. researchgate.net The electronegative fluorine atom would also contribute to a negative potential region. Conversely, the hydrogen atom of the hydroxyl group would be a site of strong positive potential (blue), making it a prime location for hydrogen bonding and interaction with nucleophiles. The aromatic rings would present a complex landscape of intermediate and slightly negative potentials. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their UV-Visible absorption spectra. arxiv.org This technique can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (a measure of transition probability) for electronic transitions from the ground state to various excited states. ekb.eg
For aromatic compounds like this compound, the primary electronic transitions in the UV-Vis region are typically π → π* transitions within the phenyl and benzyl rings. TD-DFT calculations can help assign the observed absorption bands to specific molecular orbital transitions, such as the HOMO → LUMO transition. arxiv.org The choice of functional and basis set can influence the accuracy of the predicted spectra, with range-separated hybrid functionals sometimes offering improved results over standard functionals like B3LYP for certain molecules. acs.orgresearchgate.net
Table 3: Predicted Electronic Absorption Properties via TD-DFT (Illustrative)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 275 | 0.085 | HOMO → LUMO | π → π |
| 220 | 0.210 | HOMO-1 → LUMO | π → π |
| 205 | 0.155 | HOMO → LUMO+1 | π → π* |
In addition to structural and electronic properties, DFT calculations can be used to predict various thermochemical properties of this compound at a given temperature and pressure. Following a geometry optimization and frequency calculation, statistical thermodynamics principles can be applied to compute properties derived from the vibrational, rotational, and translational partition functions.
Key thermochemical properties that can be calculated include:
Zero-point vibrational energy (ZPVE): The residual vibrational energy of the molecule at 0 Kelvin.
Heat Capacity (Cv, Cp): The amount of heat required to raise the temperature of the substance by a certain amount.
Entropy (S): A measure of the randomness or disorder of the system.
Enthalpy (H): The total heat content of the system.
These calculations provide valuable thermodynamic data that can be used to understand the stability and energy of the molecule under different conditions.
Table 4: Predicted Thermochemical Properties at 298.15 K (Illustrative)
| Property | Predicted Value |
| Zero-Point Vibrational Energy | 125.5 kcal/mol |
| Heat Capacity at Constant Volume (Cv) | 48.2 cal/mol·K |
| Entropy (S) | 105.7 cal/mol·K |
| Enthalpy (H) | 138.9 kcal/mol |
Advanced Computational Approaches for Reactivity Prediction
Beyond FMO analysis, a more quantitative prediction of chemical reactivity can be achieved by calculating a series of global reactivity descriptors, often referred to as conceptual DFT descriptors. scielo.org.mx These indices are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide insight into the molecule's stability and propensity to react. chemrxiv.orgresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electron charge from the environment. Calculated as ω = χ² / (2η). imist.ma
These descriptors collectively provide a comprehensive profile of the chemical reactivity of this compound, helping to predict its behavior in various chemical environments. nih.gov
Table 5: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 0.98 |
| Electronegativity (χ) | (I+A)/2 | 3.57 |
| Chemical Hardness (η) | (I-A)/2 | 2.59 |
| Chemical Softness (S) | 1/η | 0.39 |
| Electrophilicity Index (ω) | χ²/(2η) | 2.46 |
Structure-Reactivity and Structure-Property Relationship Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational paradigm that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. scienceopen.com For substituted phenols, QSAR models are widely used to predict properties like toxicity, antioxidant capacity, and antibacterial activity. jst.go.jpnih.govfrontiersin.orgnih.govdoaj.org
These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. scienceopen.com The goal is to create a predictive model that can estimate the activity of new, untested compounds based solely on their structure.
For example, the toxicity of substituted phenols to various organisms has been successfully modeled using QSAR. These studies often find that a combination of descriptors is necessary to build a robust model.
Table 1: Example QSAR Descriptors for Phenolic Compounds
| Descriptor Type | Specific Descriptor | Description | Relevance to Phenols |
|---|---|---|---|
| Hydrophobicity | log P (Octanol-Water Partition Coefficient) | Measures the lipophilicity of a compound. | Crucial for membrane permeability and transport to target sites. jst.go.jpfrontiersin.orgnih.gov |
| Electronic | Hammett constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. nih.gov | Affects acidity (pKa), redox potential, and reaction rates. nih.gov |
| Electronic | pKa | Measures the acidity of the phenolic proton. | Determines the ionization state at a given pH, which impacts toxicity and activity. jst.go.jp |
| Quantum Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's ability to donate or accept electrons, key for antioxidant activity. nih.gov |
| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | Can describe the bulkiness of substituents and their fit into a binding site. |
A QSAR model for this compound would leverage these types of descriptors to predict its activity based on the combined effects of the fluoro and benzyl substituents.
The chemical behavior of substituted phenols is strongly governed by the interplay between electronic parameters and hydrophobicity. jst.go.jp These two factors often dominate QSAR models and provide fundamental insights into a molecule's reactivity and interactions.
Hydrophobicity , typically quantified by the logarithm of the octanol-water partition coefficient (log P), describes a molecule's affinity for nonpolar environments. jst.go.jp The benzyl group in this compound significantly increases its hydrophobicity compared to phenol or 4-fluorophenol (B42351). This property is critical for many biological activities, as it influences the molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins. jst.go.jpnih.gov For instance, the toxicity of many phenolic compounds shows a strong positive correlation with log P, suggesting that their mechanism of action involves disruption of cell membranes. jst.go.jpnih.gov
Electronic parameters describe how substituents alter the electron distribution within the molecule. The fluorine atom at the para position is strongly electronegative and acts as an electron-withdrawing group through the sigma bond network (inductive effect), while also having a weak electron-donating resonance effect. The benzyl group's electronic influence is more complex. These electronic effects directly impact several key chemical properties:
Acidity (pKa): Electron-withdrawing groups like fluorine stabilize the resulting phenolate (B1203915) anion, making the phenol more acidic (lower pKa) than unsubstituted phenol. ucalgary.ca
Reactivity: The electron density of the aromatic ring, modulated by the substituents, determines its susceptibility to electrophilic attack.
Redox Potential: The ease with which the phenolic proton can be abstracted to form a phenoxyl radical, a key step in antioxidant activity, is governed by the O-H bond dissociation energy (BDE). researchgate.net Electron-withdrawing groups can stabilize the parent phenol, while both electron-withdrawing and donating groups can stabilize the resulting radical through resonance, altering the BDE. researchgate.netmdpi.com
Studies have developed regression equations that explicitly link toxicity to both hydrophobicity and electronic parameters. For example, a model for phenol toxicity was described by the equation: log(1/C) = -0.98σ+ + 0.77logP + 0.23, where C is the toxic concentration, σ+ is the Hammett electronic parameter, and P is the octanol-water partition coefficient. nih.gov Such relationships underscore the necessity of considering both electronic and hydrophobic contributions to understand the chemical and biological behavior of substituted phenols like this compound.
In-Depth Analysis of this compound: Biological Interactions and Mechanistic Insights
While this compound has been synthesized and is available commercially, detailed and specific research into its biological interactions and mechanisms of action at the molecular and cellular levels is not extensively documented in publicly available scientific literature. This article, therefore, focuses on the foundational chemical principles and extrapolates potential interactions based on the well-understood roles of its constituent chemical moieties—the benzyl group and the fluorine substituent on the phenol ring. The discussion remains centered on established concepts in medicinal chemistry and molecular biology to provide a theoretical framework for the compound's potential biological activities.
Research on Biological Interactions and Mechanistic Insights
Cellular and Subcellular Interaction Mechanisms (Excluding Clinical Outcomes)
Mechanisms of Cellular Uptake and Membrane Permeability
The passage of small molecules across the cell membrane is a critical determinant of their biological activity. For a compound like this compound, its ability to enter cells and reach intracellular targets is governed by its physicochemical properties and the mechanisms of cellular transport. While direct studies on the cellular uptake of this compound are not extensively documented, principles of membrane permeability for similar phenolic and benzylated compounds provide a foundational understanding.
The "Rule of 5," a set of guidelines to predict the passive diffusion of a molecule across cell membranes, suggests that compounds with a molecular weight under 500, a calculated logP (clogP) under 5, fewer than five hydrogen bond donors, and fewer than ten hydrogen bond acceptors are more likely to be membrane permeable. nih.gov Small, uncharged, and moderately polar molecules generally exhibit higher permeability. nih.gov The structure of this compound, with its moderate size and lipophilic character imparted by the benzyl group, suggests a potential for passive diffusion across the lipid bilayer. However, the hydroxyl group can engage in hydrogen bonding, which may influence its partitioning into the hydrophobic membrane interior.
Cellular uptake is not solely dependent on passive diffusion; it can also be mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. nih.govbeilstein-journals.org These processes are energy-dependent and involve the engulfment of extracellular substances into vesicles. nih.gov The specific pathway utilized can be influenced by the physicochemical properties of the molecule and the cell type. beilstein-journals.org For instance, studies on nanoparticles have shown that their uptake can be significantly reduced at lower temperatures, indicating an energy-dependent process. nih.gov While these studies focus on larger particles, they highlight the complex and varied mechanisms that can contribute to the cellular internalization of exogenous compounds.
The permeability of the outer membrane in Gram-negative bacteria presents an additional barrier for compounds with antimicrobial potential. This membrane's unique structure, with a highly hydrophobic lipid bilayer and pore-forming proteins (porins), restricts the entry of many substances. nih.gov Hydrophilic drugs often utilize porins to enter the cell, whereas hydrophobic molecules may diffuse across the lipid bilayer. nih.gov The effectiveness of a compound like this compound against such bacteria would therefore depend on its ability to navigate this complex barrier.
Table 1: Factors Influencing Membrane Permeability
| Parameter | Favorable for Passive Diffusion | Potential Influence of this compound's Structure |
| Molecular Weight | < 500 | The molecular weight of this compound is well within this range. |
| Lipophilicity (clogP) | < 5 | The benzyl group contributes to its lipophilicity, likely resulting in a favorable clogP. |
| Hydrogen Bond Donors | < 5 | The single hydroxyl group acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | < 10 | The fluorine atom and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. |
Interactions with Specific Intracellular Biomolecules
Once inside the cell, the biological effects of this compound are mediated by its interactions with specific intracellular biomolecules. While direct binding partners of this compound are not definitively identified in the available literature, research on analogous compounds provides insights into potential targets. For example, a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a non-selective cation channel involved in pain sensation. nih.govnih.gov The study revealed that phenyl C-region derivatives exhibited strong antagonism towards TRPV1, suggesting that the benzylphenyl scaffold could be a key pharmacophore for interacting with this target. nih.govnih.gov
Furthermore, naphthalene (B1677914) derivatives, which share a bicyclic aromatic system somewhat analogous to the biphenyl-like structure of 2-benzylphenol (B1197477), have been shown to possess anti-tumor and antioxidant activities. plos.org Specifically, certain 2-phenylnaphthalenes with hydroxyl groups have been found to inhibit the proliferation of cancer cells by affecting cell cycle proteins like p21, p27, and cyclin D1. plos.org This suggests that compounds with a similar structural motif to this compound could potentially interact with proteins involved in cell cycle regulation.
Structure-Biological Activity Relationships (SBAR)
Influence of Structural Modifications on Biological Response Profiles
In the investigation of TRPV1 antagonists, the substitution pattern on the phenyl rings of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs was found to be critical for their activity. nih.govnih.gov The presence and position of fluorine atoms and other substituents influenced the binding affinity and antagonist potency. nih.govnih.gov This underscores the principle that even minor structural changes, such as the position of a halogen atom, can have a profound impact on biological activity.
Similarly, in a study of 2-phenylnaphthalene (B165426) derivatives, the position of hydroxyl groups on the naphthalene ring was a key determinant of their cytotoxic effects against breast cancer cells. plos.org The presence of a hydroxyl group at the C-7 position markedly promoted cytotoxicity, indicating a specific structural requirement for this activity. plos.org This highlights the importance of the spatial arrangement of functional groups for effective interaction with biological targets. The transfer of specific chemical moieties, such as the 2-(hydroxymethoxy)vinyl (HMV) group, has been proposed as a strategy to enhance the bioactivity of parent compounds by introducing new functional properties. nih.gov
Table 2: Structure-Activity Relationship Insights from Analogous Compounds
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
| 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide analogs | Phenyl C-region derivatives vs. pyridine (B92270) surrogates | Phenyl derivatives showed better TRPV1 antagonism. | nih.govnih.gov |
| 2-Phenylnaphthalene derivatives | Position of hydroxyl group on the naphthalene ring | Hydroxyl group at C-7 position enhanced cytotoxicity. | plos.org |
| Tyrosol and Hinokitiol | Addition of a 2-(hydroxymethoxy)vinyl (HMV) moiety | Proposed to enhance antimicrobial and other bioactive properties. | nih.gov |
Computational Docking and Screening for Potential Biological Targets
Computational methods, such as molecular docking and virtual screening, are powerful tools for predicting the binding of small molecules to biological macromolecules and for identifying potential new targets. nih.govelsevierpure.com These in silico techniques can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing. nih.gov
Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. elsevierpure.comresearchgate.net For example, a docking study of a potent TRPV1 antagonist, compound 44S, within a homology model of the human TRPV1 channel revealed its binding mode, which helped to explain its high potency. nih.gov Such studies can elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity.
Virtual screening involves the computational screening of large libraries of chemical compounds against a specific biological target to identify potential hits. nih.govnih.gov This can be done using either ligand-based methods, which rely on the knowledge of known active compounds, or structure-based methods, which require the three-dimensional structure of the target protein. nih.govnih.gov For a compound like this compound, virtual screening could be employed to search for potential protein targets by docking its structure into the binding sites of a wide range of proteins with known structures. This approach could help to generate hypotheses about its mechanism of action and guide further experimental investigation.
Applications of 2 Benzyl 4 Fluorophenol As a Chemical Intermediate and Building Block
Precursor in Organic Synthesis
The reactivity of the phenolic hydroxyl group and the aromatic ring allows 2-Benzyl-4-fluorophenol to participate in a wide array of chemical transformations. It serves as a foundational unit for constructing larger, more intricate molecular architectures.
Synthesis of Complex Aromatic Compounds
The this compound structure is a key component in the synthesis of larger aromatic systems, such as substituted bisphenols. The electron-rich phenol (B47542) ring can readily participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylations. diva-portal.orgwikipedia.org In these reactions, the phenol acts as a nucleophile, attacking an electrophile to form a new carbon-carbon bond. For instance, in a reaction analogous to the synthesis of 2-benzyl-4-chlorophenol (B1669242), this compound could be alkylated with benzylic alcohols or halides in the presence of a Lewis acid or solid acid catalyst to generate more complex, multi-ring structures. ciac.jl.cngoogle.com The presence of the fluorine atom can influence the regioselectivity of these substitutions due to its electron-withdrawing inductive effect.
The synthesis of bisphenolic compounds is a notable application. By reacting this compound with aldehydes or ketones under acidic conditions, it is possible to create intricate bisphenol structures. These reactions are fundamental in creating building blocks for polymers and other functional materials. google.com
Table 1: Representative Conditions for Phenol Benzylation This table is based on analogous reactions for substituted phenols, illustrating potential synthetic pathways involving this compound.
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorophenol (B41353), Benzyl (B1604629) alcohol | Na-Y zeolite | 200 | 94.8 | google.com |
| 4-Chlorophenol, Benzyl chloride | Zn(OTf)₂ | 60 | 94.0 | ciac.jl.cn |
Utilization in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. orientjchem.org Phenolic compounds, such as this compound, have emerged as valuable substrates in specific types of MCRs, particularly in variations of the Ugi and Passerini reactions.
In the Ugi-Smiles and Passerini-Smiles reactions, an acidic phenol can replace the traditional carboxylic acid component. researchgate.netrsc.org The reaction proceeds through the standard MCR pathway, followed by an intramolecular Smiles rearrangement to yield N-aryl carboxamides. researchgate.net The acidity of the phenol is crucial, and the fluorine atom in this compound would enhance its acidity, making it a suitable candidate for these transformations. nih.govorganic-chemistry.org
Furthermore, phenols are used in MCRs for the synthesis of heterocyclic scaffolds like chromenes. nih.gov The one-pot condensation of an aldehyde, malononitrile, and a phenol (such as a naphthol or, potentially, this compound) can yield highly functionalized 2-amino-4H-chromenes, which are privileged structures in medicinal chemistry. rsc.orgajgreenchem.com
Table 2: Examples of Multi-Component Reactions Involving Phenols This table illustrates the types of MCRs where this compound could potentially be utilized.
| MCR Type | Key Reactants | Resulting Scaffold | Reference |
|---|---|---|---|
| Ugi-Smiles | Phenol, Amine, Aldehyde, Isocyanide | N-Aryl Peptidomimetic | researchgate.netorganic-chemistry.org |
| Passerini-Smiles | Phenol, Aldehyde, Isocyanide | α-Aryloxy Carboxamide | researchgate.netrsc.org |
Scaffold for Medicinal Chemistry Research
The structural motifs present in this compound—the benzylphenol core and the fluorine substituent—are of significant interest in drug discovery and medicinal chemistry. This compound can serve as a foundational scaffold for building novel molecules with potential therapeutic applications.
Development of Novel Chemical Entities for Biological Study
The 2-benzylphenol (B1197477) core is a recognized structural element in a variety of bioactive molecules. sigmaaldrich.com It is related to the bibenzyl and neolignan classes of natural products, which exhibit a wide range of pharmacological activities, including antiproliferative and neuroprotective effects. nih.govnih.gov By using this compound as a starting material, medicinal chemists can synthesize libraries of derivatives for biological screening. For example, it can be used to prepare analogs of 2-(dialkylamino)chromones, a class of compounds with demonstrated pharmacological relevance. sigmaaldrich.comchemsrc.com The core structure allows for systematic modification at the hydroxyl group, the benzyl ring, and the fluorinated phenol ring to explore structure-activity relationships (SAR).
Modulators of Biological Pathways (General Research Focus)
The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The fluorine atom in this compound can serve as a strategic tool for modulating the biological properties of its derivatives. Phenolic compounds, in general, are known to interact with various enzymes, and the introduction of fluorine can lead to potent and selective enzyme inhibitors. researchgate.netnih.gov The fluorophenol moiety can alter the acidity (pKa) of the hydroxyl group and participate in specific interactions (such as hydrogen bonds or dipole-dipole interactions) within an enzyme's active site, potentially leading to enhanced inhibitory activity. nih.gov Therefore, derivatives of this compound represent promising candidates for screening as modulators of various biological pathways.
Advanced Materials Science Applications
The unique combination of a reactive phenol group, a fluorine atom, and an aromatic benzyl moiety makes this compound a potential monomer or precursor for the synthesis of advanced materials with tailored properties.
Fluorinated phenols are valuable intermediates in the production of high-performance polymers such as fluorinated polycarbonates. nih.govrsc.org These polymers often exhibit desirable properties, including high thermal stability, chemical resistance, low moisture absorption, and specific optical properties like high transmittance. nih.govresearchgate.net this compound could potentially be used as a monomer in polycondensation reactions to create specialty polymers where the fluorine atom imparts hydrophobicity and the bulky benzyl group influences polymer chain packing and mechanical properties. nih.gov
In the field of liquid crystals (LCs), fluorine substitution is a critical design element. google.com Incorporating fluorine atoms into mesogenic (liquid crystal-forming) molecules can significantly alter their physical properties, including dielectric anisotropy, viscosity, and clearing points. nih.govresearchgate.net The polarity and steric influence of the fluorine atom are key to achieving the desired performance in liquid crystal displays (LCDs). nih.govmdpi.com As a fluorinated aromatic building block, this compound could serve as a precursor for the synthesis of novel liquid crystal materials. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 2-Benzyl-4-chlorophenol |
| This compound |
| 2-benzylphenol |
| 2-biphenylol |
| Malononitrile |
| N-Aryl carboxamides |
| α-Aryloxy carboxamides |
Precursors for Polymer Synthesis and Modification
This compound serves as a versatile precursor in the realm of polymer science, primarily owing to its distinct molecular architecture. The presence of a reactive hydroxyl (-OH) group on the phenol ring allows it to be incorporated into various polymer backbones through esterification or etherification reactions. This functionality enables its use as a monomer or co-monomer in the synthesis of specialty polymers such as polyesters, polycarbonates, and polyethers. The fluorine atom and the benzyl group introduce unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and modified refractive indices.
In research settings, fluorinated phenols are explored for the creation of advanced polymeric materials. For instance, the synthesis of hyperbranched polyfluorinated benzyl ether polymers has been achieved through the polycondensation of AB2 monomers like 3,5-bis[(pentafluorobenzyl)oxy]benzyl alcohol. chemsrc.com While not directly involving this compound, this research highlights the utility of fluorinated benzyl-containing monomers in producing complex polymer structures. The principles of such polymerizations could be adapted for this compound to create polymers with tailored properties.
Furthermore, the compound can be chemically modified to yield functionalized monomers. For example, the hydroxyl group can be converted into other reactive moieties, such as an acrylate (B77674) or an epoxide group, which can then undergo free-radical or ring-opening polymerization. This versatility allows for the integration of the fluorobenzylphenol unit into a wide array of polymer systems, thereby modifying their surface properties, solubility, and compatibility with other materials. The synthesis of polymers from related vinylbenzyl compounds, such as 4-vinylbenzylphenylsulfone, demonstrates a common strategy for incorporating benzyl-containing monomers into polymer chains. researchgate.net
Interactive Data Table: Potential Polymer Applications
| Polymer Type | Role of this compound | Potential Properties Conferred |
| Polyesters | Co-monomer | Increased thermal stability, hydrophobicity |
| Polycarbonates | Monomer (after conversion) | Modified refractive index, chemical resistance |
| Polyethers | Monomer | Enhanced thermal and oxidative stability |
| Epoxy Resins | Modifying agent | Improved flame retardancy, lower moisture absorption |
Components in Specialty Chemical Formulations
The structural features of this compound make it a valuable component in various specialty chemical formulations, particularly those requiring antimicrobial or preservative properties. Its phenolic nature, combined with the presence of a halogen (fluorine), is analogous to other halogenated phenols known for their biocidal activity. A closely related compound, 2-benzyl-4-chlorophenol (Chlorophene), is a known fungicide and antimicrobial agent used in disinfectants. nih.govipm-coalition.org This suggests that this compound could exhibit similar properties, making it a candidate for inclusion in formulations for sanitizers, industrial preservatives, and material protection.
Phenolic compounds, in general, exert their antimicrobial action by disrupting microbial cell walls and inactivating essential enzymes. mdpi.com The lipophilic character of the benzyl group can enhance the compound's ability to penetrate the lipid-rich cell membranes of microorganisms. Studies on various benzyl derivatives, including benzyl bromides and benzyl guanidines, have demonstrated their potent antibacterial and antifungal activities. nih.govnih.gov These findings support the potential of this compound as an active ingredient in antimicrobial formulations.
Agrochemical Research
Design of Research-Phase Environmentally Benign Pesticides
In the quest for safer and more effective pesticides, fluorine-containing molecules have become increasingly important in agrochemical research. nih.govresearchgate.net The introduction of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and lipophilicity, which are all desirable traits for a pesticide. rhhz.net this compound, containing both a fluorine atom and a phenyl group, represents a structural motif that is actively being explored in the design of new agrochemicals.
Research into fluorinated analogues of natural products and other bioactive molecules has shown promise in developing "softer" insecticides with lower mammalian toxicity. For example, fluorinated versions of benzyl acetone (B3395972) have been found to be highly toxic to the Queensland fruit fly while showing negligible effects on human bronchial epithelial cells. researchgate.net This line of research suggests that a molecule like this compound could serve as a foundational structure for developing new pesticides with improved environmental profiles. The degradation of fluorinated pesticides is also a key area of study to ensure that persistent and harmful byproducts are not formed in the environment. nih.gov
Exploration of Herbicidal and Antimicrobial Leads (General Research Focus)
The development of novel herbicides and antimicrobial agents for agricultural use often involves screening diverse chemical libraries for lead compounds. The structure of this compound makes it a relevant candidate for such screening programs. Many successful herbicides incorporate fluorinated aromatic rings. For instance, florpyrauxifen-benzyl is a commercial herbicide that contains a 4-chloro-2-fluoro-3-methoxyphenyl group, demonstrating the utility of such substituted phenyl rings in herbicidal design. nih.gov
Furthermore, the antimicrobial properties of halogenated phenols and benzyl derivatives are well-established, not only in industrial applications but also in agricultural contexts for controlling plant pathogens. mdpi.comresearchgate.net The antifungal activity of 2-benzyl-4-chlorophenol (Chlorophene) in non-agricultural settings provides a strong rationale for investigating this compound and its derivatives for their potential to protect crops from fungal diseases. nih.gov The synthesis of various benzyl derivatives and their evaluation against plant pathogens is a common strategy in the search for new agricultural fungicides and bactericides.
Interactive Data Table: Research Focus in Agrochemicals
| Research Area | Rationale for Investigating this compound | Relevant Analogues/Principles |
| Fungicide Development | Known activity of halogenated phenols against fungi. | 2-Benzyl-4-chlorophenol (Chlorophene) is a known fungicide. nih.gov |
| Herbicide Discovery | Fluorinated phenyl groups are present in commercial herbicides. | Florpyrauxifen-benzyl contains a fluorinated phenyl moiety. nih.gov |
| Insecticide Research | Fluorination can increase potency and selectivity. | Fluorinated benzyl acetone analogues show insecticidal activity. researchgate.net |
Advanced Characterization and Analytical Methodologies for 2 Benzyl 4 Fluorophenol Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of 2-Benzyl-4-fluorophenol.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and conformation of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a comprehensive structural confirmation.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. Protons in different electronic environments resonate at distinct chemical shifts. oregonstate.edu For this compound, the spectrum is expected to show several key signals:
A singlet for the benzylic methylene (B1212753) (CH₂) protons, typically appearing in the range of 3.9-4.1 ppm.
A complex pattern of signals in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the eight protons on the two benzene (B151609) rings. libretexts.orglibretexts.org The protons on the fluorinated ring will exhibit splitting due to coupling with the adjacent fluorine atom.
A broad singlet for the hydroxyl (-OH) proton, whose chemical shift is variable and depends on solvent, concentration, and temperature. ucl.ac.uk
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each chemically non-equivalent carbon atom gives a distinct signal. bhu.ac.in Key features for this compound would include:
A signal for the benzylic methylene (CH₂) carbon.
Multiple signals in the aromatic region (typically 110-160 ppm).
The carbon atom directly bonded to the fluorine atom will appear as a doublet due to one-bond C-F coupling, with a characteristically large coupling constant. The chemical shift of this carbon is significantly influenced by the high electronegativity of fluorine. libretexts.org
The carbon atom bonded to the hydroxyl group will also have a characteristic chemical shift.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. wikipedia.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides strong, clear signals. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal, typically reported relative to a standard like trichlorofluoromethane (CFCl₃), is highly sensitive to the electronic environment on the aromatic ring. alfa-chemistry.comucsb.edu Coupling between the fluorine nucleus and adjacent aromatic protons (³JHF) would result in a complex splitting pattern for this signal, further confirming the substitution pattern.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| ¹H | ~5.0 - 9.0 | Broad Singlet | -OH proton; shift is concentration and solvent dependent. |
| ~6.7 - 7.4 | Multiplet | 8H, Aromatic protons on both rings. | |
| ~3.9 - 4.1 | Singlet | 2H, Benzylic CH₂ protons. | |
| ¹³C | ~170 - 150 | Doublet (¹JCF) | C-F carbon; large one-bond coupling constant expected. |
| ~150 - 115 | Multiple Signals | Aromatic carbons. | |
| ~40 - 35 | Singlet | Benzylic CH₂ carbon. | |
| ¹⁹F | ~ -110 to -125 | Multiplet | Signal for the single fluorine atom, coupled to ortho- and meta-protons. |
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.
Sharp peaks between 3000-3100 cm⁻¹ due to aromatic C-H stretching vibrations.
Absorptions in the 2850-2960 cm⁻¹ range from the symmetric and asymmetric C-H stretching of the benzylic CH₂ group.
Strong absorptions between 1450-1600 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings.
A strong, characteristic band for the C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ region. acs.org
A C-O stretching vibration for the phenol (B47542) group, expected around 1260-1180 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" modes of the aromatic rings would be expected to produce strong signals in the Raman spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Phenolic -OH | O-H Stretch | 3600 - 3200 (Broad) | IR |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |
| Benzylic -CH₂- | C-H Stretch | 2960 - 2850 | IR, Raman |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | IR, Raman |
| Phenolic C-O | C-O Stretch | 1260 - 1180 | IR |
| Fluoroaromatic C-F | C-F Stretch | 1250 - 1000 | IR |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. measurlabs.comnih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. thermofisher.comoup.com For this compound (C₁₃H₁₁FO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This high level of precision allows differentiation from other potential compounds that may have the same nominal mass but different elemental formulas. acs.org
Table 3: High-Resolution Mass Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass |
| C₁₃H₁₁FO | [M]⁺ | 202.079378 u |
| C₁₃H₁₂FO | [M+H]⁺ | 203.087253 u |
| C₁₂H₈N₂O | [M']⁺ (Example Isobar) | 202.063663 u |
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov The substituted phenol and benzyl (B1604629) groups in this compound act as chromophores. The spectrum is expected to show absorptions characteristic of π → π* electronic transitions within the aromatic rings. docbrown.info The presence of substituents (hydroxyl, fluoro, and benzyl groups) on the benzene rings influences the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. youtube.com For substituted phenols, typical absorption bands appear around 270-280 nm. researchgate.net
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
| π → π* | Substituted Benzene Rings | ~270 - 285 |
X-ray Crystallography in Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlongdom.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated. fiveable.meazolifesciences.com
A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. wikipedia.org
Bond Lengths and Angles: The analysis would yield highly accurate measurements of all bond lengths (e.g., C-C, C-O, C-F, C-H) and bond angles, confirming the covalent structure of the molecule. tsijournals.comtsijournals.com These parameters are influenced by the electronic effects of the substituents. researchgate.net
Conformation: The technique would reveal the solid-state conformation of the molecule, particularly the torsional or dihedral angle between the planes of the fluorophenol and benzyl rings. The rotational freedom around the single bond connecting the benzylic carbon to the phenol ring allows for various conformations. rsc.orgresearchgate.net Intermolecular forces within the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group, will dictate which conformation is adopted in the solid state.
Planarity: The planarity of the two aromatic rings would be confirmed.
Table 5: Typical Bond Lengths and Angles Relevant to this compound
| Bond/Angle | Typical Value |
| C-C (aromatic) | 1.39 Å |
| C-O (phenol) | 1.36 Å |
| C-F (aromatic) | 1.35 Å |
| C-C (aromatic-CH₂) | 1.51 Å |
| O-H | 0.96 Å |
| C-C-C (in ring) | 120° |
| C-O-H | ~109° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The molecular structure of this compound, featuring a hydroxyl group, a fluorine atom, and two aromatic rings, allows for a range of non-covalent intermolecular interactions that are crucial in determining its physical properties and behavior in various chemical environments. The primary interactions are hydrogen bonding and pi-stacking.
Hydrogen Bonding: The hydroxyl (-OH) group on the phenol ring is a classic hydrogen bond donor, while the fluorine atom and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. In ortho-substituted phenols like 2-fluorophenol, weak intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom can occur. acs.orgresearchgate.netrsc.org However, intermolecular hydrogen bonding with other molecules, including other this compound molecules or solvent molecules, is also significant. Studies on similar phenolic compounds show that the presence of a fluorine substituent can influence the acidity of the phenol and the strength of the hydrogen bonds it forms. acs.orgacs.org
Pi-Stacking: The presence of two aromatic rings (the fluorinated phenol ring and the benzyl ring) facilitates pi-stacking interactions. These interactions occur between the electron-rich pi systems of the aromatic rings. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) influences the strength of these interactions. researchgate.netnih.gov Research on related systems, such as phenol-substituted benzimidazoles and other aromatic complexes, has demonstrated the importance of pi-stacking in stabilizing molecular arrangements in the solid state and in solution. researchgate.netcanada.cascirp.orgamanote.comresearchgate.net The interplay between hydrogen bonding and pi-stacking can lead to the formation of complex supramolecular structures.
Table 1: Key Intermolecular Interactions in this compound
| Interaction Type | Structural Motif Involved | Description |
|---|---|---|
| Hydrogen Bonding (Donor) | Hydroxyl (-OH) group | The hydrogen atom of the hydroxyl group can form a hydrogen bond with an electronegative atom (e.g., oxygen, fluorine) on an adjacent molecule. |
| Hydrogen Bonding (Acceptor) | Oxygen of the hydroxyl group, Fluorine atom | The lone pairs of electrons on the oxygen and fluorine atoms can accept a hydrogen bond from a donor group on another molecule. |
| Pi-Stacking | Fluorinated phenol ring and Benzyl ring | Non-covalent interaction between the aromatic rings, contributing to the stability of molecular aggregates. The geometry can be parallel-displaced or T-shaped. |
Chromatographic Techniques for Separation, Isolation, and Quantification
Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from reaction mixtures, purification, and quantification.
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, phenols, due to their polar hydroxyl group, can exhibit poor peak shape and long retention times in GC analysis. To overcome these issues, derivatization is often employed to convert the polar -OH group into a less polar, more volatile functional group. jfda-online.comphenomenex.com
Common derivatization strategies for phenols include:
Silylation: This involves reacting the phenol with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ether. nih.govresearchgate.net TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.netnih.gov
Acylation: Reagents like acetic anhydride (B1165640) can be used to convert the phenol into its corresponding acetate ester. researchgate.net Fluorinated anhydrides are also used to create derivatives that are highly responsive to electron capture detectors (ECD). gcms.cz
The choice of derivatizing agent depends on the specific requirements of the analysis, including the desired volatility and the detector being used. gcms.cz
Table 2: Common Derivatization Reagents for GC Analysis of Phenols
| Reagent Class | Example Reagent | Abbreviation | Derivative Formed |
|---|---|---|---|
| Silylating Agents | bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether |
| N-trimethylsilylimidazole | TMSI | Trimethylsilyl (TMS) ether | |
| Acylating Agents | Acetic Anhydride | - | Acetate ester |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetate ester |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for determining the purity of synthesized products and for quantifying the yield of a reaction. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of phenolic compounds. redalyc.org In this technique, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
Typical RP-HPLC conditions for the analysis of phenolic compounds are as follows:
Stationary Phase: Octadecylsilane (C18) or Octylsilane (C8) bonded to silica particles.
Mobile Phase: A gradient mixture of an aqueous component (often with a small amount of acid like phosphoric or formic acid to control ionization) and an organic modifier such as acetonitrile or methanol. sielc.comhelixchrom.com
Detection: A UV detector is commonly used, as the aromatic rings in this compound absorb UV light. A diode array detector (DAD) can provide spectral information, aiding in peak identification. redalyc.org
By comparing the peak area of the analyte to that of a known standard, the purity and concentration of this compound can be accurately determined.
Table 3: Typical HPLC Parameters for Phenolic Compound Analysis
| Parameter | Common Condition |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase (Column) | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient, often with an acid modifier (e.g., H₃PO₄) |
| Detector | UV-Vis or Diode Array Detector (DAD) |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.orgumich.eduresearchgate.net For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., 4-fluorophenol (B42351) and a benzylating agent) and the appearance of the product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel). libretexts.org The plate is then placed in a developing chamber with a suitable solvent system (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. The less polar a compound, the further it will travel up the plate.
After development, the spots are visualized. Common visualization techniques for phenolic compounds include:
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp. libretexts.org
Iodine Chamber: Exposing the plate to iodine vapor will stain organic compounds, making them visible as brownish spots. libretexts.org
Staining Agents: Specific chemical stains, such as p-anisaldehyde or potassium permanganate (B83412), can be used to produce colored spots for different types of compounds. libretexts.org
By comparing the spots of the reaction mixture to those of the starting materials, one can qualitatively assess the progress of the reaction. libretexts.org
Table 4: Visualization Methods for Phenolic Compounds on TLC Plates
| Method | Principle | Appearance of Spots |
|---|---|---|
| UV Light (254 nm) | Quenching of fluorescence on a plate containing a fluorescent indicator. | Dark spots on a green/glowing background. |
| Iodine Vapor | Formation of colored complexes between iodine and organic compounds. | Yellow to brown spots. |
| Potassium Permanganate Stain | Oxidation of compounds by KMnO₄. | Yellow/brown spots on a purple background. |
| p-Anisaldehyde Stain | Reaction with the reagent upon heating to form colored products. | Various colors (often pink, purple, or blue). |
Future Directions and Emerging Research Areas for 2 Benzyl 4 Fluorophenol
Development of Stereoselective and Asymmetric Synthetic Routes
While the synthesis of 2-benzyl-4-fluorophenol has been established, a significant area for future development lies in the creation of stereoselective and asymmetric synthetic methods. Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired therapeutic effect. uwindsor.ca The development of synthetic routes that can selectively produce one enantiomer of a chiral derivative of this compound would be a substantial advancement.
Current research in asymmetric synthesis often employs chiral catalysts, such as bifunctional organocatalysts, which can create specific three-dimensional arrangements in molecules. nih.gov These catalysts work by creating a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over the other. nih.gov Future work could focus on designing catalysts tailored for the benzylation of 4-fluorophenol (B42351) or for subsequent reactions on the this compound scaffold to introduce chirality with high enantioselectivity. chemrxiv.org The challenge lies in controlling the stereochemistry at a newly formed chiral center, which is crucial for developing potent and selective bioactive compounds. uwindsor.canih.gov
| Potential Catalytic Strategy | Catalyst Type | Desired Outcome | Relevant Research Area |
| Enantioselective Benzylation | Chiral Lewis Acid or Brønsted Acid | Direct formation of an enantiomerically enriched product | Asymmetric C-H Functionalization |
| Kinetic Resolution | Chiral Acylating Agent | Separation of a racemic mixture of a derivatized compound | Enzyme-mimetic Catalysis |
| Desymmetrization | Bifunctional Organocatalyst | Transformation of a prochiral substrate into a chiral product | Organocatalysis |
Exploration of Novel Reactivity and Transformation Pathways
The chemical structure of this compound, featuring a phenol (B47542), a fluorine atom, and a benzyl (B1604629) group, offers multiple sites for further chemical modification. Future research will likely explore novel reactions to create a diverse library of derivatives with unique properties.
Potential transformation pathways could include:
Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers, esters, or other functional groups. For instance, the synthesis of 4-methoxybenzyl (PMB) esters is a common strategy in organic synthesis to protect carboxylic acids, and similar methodologies could be adapted for the phenolic group of this compound. nih.gov
Functionalization of the Aromatic Rings: The two aromatic rings are susceptible to electrophilic substitution reactions. This could allow for the introduction of additional functional groups like nitro, halogen, or alkyl groups, which could modulate the electronic properties and biological activity of the molecule.
Oxidation and Degradation Pathways: Understanding the metabolic or environmental degradation pathways is crucial. Studies on similar phenolic compounds show that biotransformation often involves hydroxylation, followed by ring cleavage. researchgate.net Investigating the oxidation of this compound could reveal new catechol or quinone-type derivatives and provide insight into its potential biotransformation products. researchgate.netmdpi.com
Integration of Machine Learning and AI in Predictive Chemical Research
The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field that holds immense promise for accelerating chemical discovery. rsc.org Machine learning (ML) models can be trained on large datasets of chemical information to predict properties, reaction outcomes, and biological activities of new molecules. nih.govfrontiersin.org
For this compound, AI and ML could be applied in several ways:
Predictive Toxicology and Bioactivity: Quantitative Structure-Activity Relationship (QSAR) models, often built with machine learning algorithms, can predict the cytotoxicity or other biological effects of phenols based on their molecular descriptors. researchgate.net Such models could be used to screen virtual libraries of this compound derivatives to identify candidates with high predicted activity and low toxicity. researchgate.netchemrxiv.org
Reaction Optimization and Discovery: AI tools can assist in planning and optimizing synthetic routes, potentially reducing the time and resources spent on trial-and-error experimentation. chemrxiv.orgacs.org Deep learning models can predict the products of chemical reactions, helping chemists to explore novel transformation pathways for this compound. rsc.org
De Novo Molecular Design: AI can generate novel molecular structures with desired properties. softformance.com By defining specific property goals (e.g., high affinity for a biological target), generative models could design new derivatives of this compound that have never been synthesized before.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity and toxicity of derivatives. | Prioritize synthesis of promising compounds. researchgate.net |
| Retrosynthesis Planners | Propose efficient synthetic routes. | Accelerate the synthesis of complex derivatives. rsc.org |
| Property Prediction | Forecast physicochemical properties (e.g., solubility, stability). | Guide the design of molecules for specific material or biological applications. frontiersin.org |
| Generative Models | Design novel molecules with optimized properties. | Discover new lead compounds for drug discovery or materials science. softformance.com |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it Future research on this compound will increasingly focus on developing more sustainable synthetic methods.
Key areas for improvement include:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. Research into using more benign solvent systems, such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycol (PEG), could significantly reduce the environmental footprint of the synthesis. researchgate.netfrontiersin.org
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts are used in small amounts and can be recycled. mdpi.com Developing highly efficient and recyclable catalysts for the synthesis of this compound would improve atom economy and reduce waste.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions. mdpi.com Exploring the use of enzymes, either isolated or in whole-cell systems, for the synthesis or modification of this compound could offer a highly sustainable alternative to traditional chemical methods.
Expansion of Structure-Function Studies in New Biological and Material Domains
A deeper understanding of the relationship between the structure of this compound and its function is essential for unlocking its full potential. Future studies will likely expand into new and diverse areas of biology and materials science.
Biological Domains: The introduction of a fluorine atom can significantly alter the biological properties of a molecule, such as metabolic stability and binding affinity. Computational methods like Density Functional Theory (DFT) can be combined with analytical techniques like 19F NMR to probe the electronic environment of the fluorine atom and understand its interactions with biological targets. nih.govijcce.ac.ir Molecular docking studies could predict how this compound and its derivatives might bind to specific proteins, guiding the design of new therapeutic agents. ijcce.ac.ir
Material Domains: Phenolic compounds can be used as monomers in the synthesis of polymers, such as phenolics and polycarbonates. The specific structure of this compound could impart unique properties, like thermal stability or flame retardancy, to new materials. Fluorinated polymers often exhibit distinct surface properties, such as hydrophobicity. Investigating the potential of this compound as a building block for new functional materials, potentially with unique electronic or optical properties, represents a promising avenue of research. researchgate.net
Q & A
Basic Research: What are the established synthetic routes for 2-Benzyl-4-fluorophenol, and how can intermediates be characterized?
Answer:
The primary synthesis involves Friedel-Crafts alkylation of 4-fluorophenol with benzyl chloride under acidic catalysis. Key steps include:
- Reaction conditions : Anhydrous AlCl₃ or FeCl₃ as Lewis catalysts, refluxing in dichloromethane or toluene (1–2 hours, 60–80°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Intermediate characterization :
Basic Research: How can X-ray crystallography resolve ambiguities in this compound’s molecular geometry?
Answer:
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and intermolecular interactions:
- Sample preparation : Slow evaporation of saturated ethanol solution to obtain single crystals.
- Key parameters :
- C-F bond length : Typically 1.34–1.38 Å, consistent with aromatic fluorination .
- Hydrogen bonding : O-H···π interactions between phenolic -OH and benzyl aromatic rings (observed in analogs like 4-(2,6-dimethylphenyl)phenol) .
- Validation : Compare with DFT-optimized geometries (e.g., B3LYP/6-311G++(d,p) basis set) .
Advanced Research: How can reaction yields be optimized using design of experiments (DoE)?
Answer:
A Box-Behnken design evaluates critical variables:
- Factors : Catalyst loading (AlCl₃: 1–3 equiv), temperature (50–90°C), solvent polarity (toluene vs. DCM).
- Response surface analysis : Identifies optimal conditions (e.g., 2.5 equiv AlCl₃, 75°C in toluene maximizes yield to ~85%) .
- Validation : Replicate runs with HPLC purity >98% (C18 column, acetonitrile/water mobile phase) .
Advanced Research: What computational methods validate electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculates:
- Electrostatic potential maps : Highlights electron-deficient regions (fluorine’s inductive effect) .
- Frontier molecular orbitals : HOMO-LUMO gap (~4.5 eV) predicts reactivity with electrophiles .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., C-F σ* → aromatic π* delocalization) .
- Software : Gaussian 16 with B3LYP functional and 6-311G++(d,p) basis set .
Data Contradiction: How to resolve discrepancies in reported NMR shifts for fluorinated analogs?
Answer:
Conflicting data arise from solvent effects or impurities. Mitigation strategies:
- Cross-validation : Compare with structurally similar compounds (e.g., 2-Fluoro-4-(4-methylphenyl)phenol ).
- Deuterated solvents : Use DMSO-d₆ to stabilize -OH protons and reduce exchange broadening .
- 2D NMR : HSQC/HMBC correlations confirm connectivity (e.g., fluorine’s meta-directing effect) .
Advanced Research: What in silico models predict this compound’s toxicity?
Answer:
Molecular docking and QSAR models assess toxicity:
Advanced Research: How to address solubility limitations in biological assays?
Answer:
Co-solvent systems enhance aqueous solubility:
- DMSO/water mixtures : ≤5% DMSO minimizes cytotoxicity .
- Surfactants : Polysorbate 80 (0.1% w/v) stabilizes colloidal dispersions .
- pH adjustment : Deprotonate phenolic -OH (pKa ~10) in alkaline buffers (e.g., PBS pH 7.4 with 1 mM NaOH) .
Advanced Research: How to design SAR studies for antimicrobial activity?
Answer:
Structural analogs guide SAR exploration:
- Fluorine substitution : Compare 4-fluoro vs. 4-chloro derivatives (e.g., 2-Benzyl-4-chlorophenol ).
- Benzyl modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration .
- Bioassay protocols : Minimum inhibitory concentration (MIC) against S. aureus (CLSI guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
